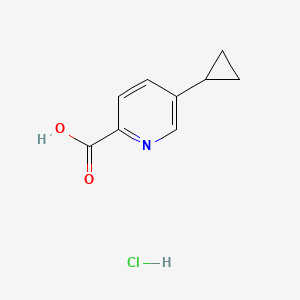
5-Cyclopropylpicolinic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropylpicolinic acid hydrochloride is a chemical compound with the CAS Number: 2089378-52-7 . It has a molecular weight of 199.64 and its IUPAC name is 5-cyclopropylpicolinic acid hydrochloride . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 5-Cyclopropylpicolinic acid hydrochloride is1S/C9H9NO2.ClH/c11-9(12)8-4-3-7(5-10-8)6-1-2-6;/h3-6H,1-2H2,(H,11,12);1H . This code represents the molecular structure of the compound. The compound’s linear formula is C9H10ClNO2 . Physical And Chemical Properties Analysis
5-Cyclopropylpicolinic acid hydrochloride is a solid at room temperature . It has a molecular weight of 199.64 . The compound is stored in an inert atmosphere at room temperature .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
5-Cyclopropylpicolinic acid hydrochloride exhibits promising anticancer effects. Researchers have investigated its ability to inhibit tumor growth by interfering with cell proliferation and inducing apoptosis. The compound’s mechanism of action involves targeting specific signaling pathways within cancer cells, making it a potential candidate for novel cancer therapies .
Neuroprotective Properties
Studies suggest that 5-Cyclopropylpicolinic acid hydrochloride may have neuroprotective benefits. It has been explored as a potential treatment for neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The compound’s ability to modulate oxidative stress, reduce inflammation, and enhance neuronal survival makes it an intriguing candidate for further investigation .
Anti-Inflammatory Effects
Inflammation plays a crucial role in various diseases. 5-Cyclopropylpicolinic acid hydrochloride has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes. Researchers are exploring its potential in conditions like rheumatoid arthritis, inflammatory bowel disease, and asthma .
Antiviral Activity
The compound has shown antiviral activity against certain viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Investigations focus on understanding its mode of action and potential applications in antiviral drug development .
Metal Chelation
5-Cyclopropylpicolinic acid hydrochloride acts as a metal chelator, binding to metal ions such as copper, zinc, and iron. This property has implications in treating metal-related disorders, including Wilson’s disease and hemochromatosis. By sequestering excess metal ions, it may help restore metal homeostasis .
GABA Receptor Modulation
The compound interacts with gamma-aminobutyric acid (GABA) receptors, which play a crucial role in neurotransmission and neuronal excitability. Researchers are investigating its potential as a GABA receptor modulator, which could have implications for anxiety, epilepsy, and other neurological conditions .
Safety and Hazards
The compound is labeled with the signal word 'Warning’ . It has hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fumes and to rinse cautiously with water in case of eye contact .
Eigenschaften
IUPAC Name |
5-cyclopropylpyridine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2.ClH/c11-9(12)8-4-3-7(5-10-8)6-1-2-6;/h3-6H,1-2H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWNANVOTADYBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C(C=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2736921.png)
![5-(2-Azabicyclo[2.1.1]hexan-5-yl)-1,3-oxazole-4-carboxamide;hydrochloride](/img/structure/B2736926.png)
![2-[1-(2-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2736928.png)
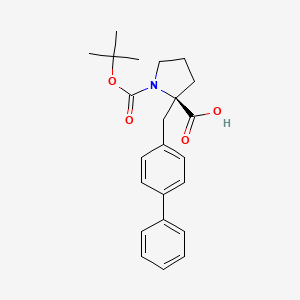
![1-[4-[(3-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2736931.png)
![1-[(2-Chlorophenyl)methyl]-3'-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2736932.png)

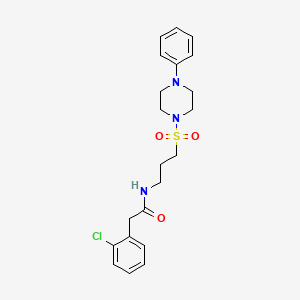
![Ethyl 4-[[2-[[4-(4-fluorophenyl)-5-[[(4-morpholin-4-ylsulfonylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2736936.png)
![N-(4-butylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2736938.png)
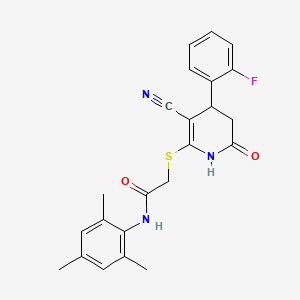
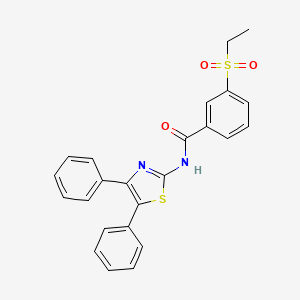
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2736941.png)
